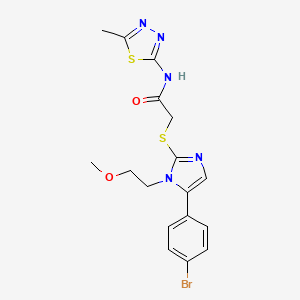

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H18BrN5O2S2 and its molecular weight is 468.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions:

- Imidazole core formation : Reacting 4-bromobenzaldehyde with 2-methoxyethylamine under acidic conditions to form the imidazole ring .

- Thioether linkage : Introducing the thiol group via nucleophilic substitution using potassium carbonate (K₂CO₃) in DMF or ethanol under reflux .

- Acetamide coupling : Reacting the thioether intermediate with 5-methyl-1,3,4-thiadiazol-2-amine using carbodiimide coupling agents (e.g., EDCI) in dichloromethane .

Critical parameters : Temperature (60–80°C for thioether formation), solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (1:1.2 for thiol:imidazole) .

Q. How is the compound characterized post-synthesis?

- Structural confirmation : Use 1H- and 13C-NMR to verify imidazole C-H protons (δ 7.2–8.1 ppm) and thiadiazole methyl groups (δ 2.4 ppm). Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 493.98) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and TLC (Rf = 0.5 in ethyl acetate/hexane 3:7) .

Q. What functional groups contribute to its biological activity?

- Thioether bridge : Enhances membrane permeability and redox stability .

- 4-Bromophenyl group : Facilitates hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets) .

- Thiadiazole ring : Imparts electron-withdrawing effects, modulating enzyme inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent screening : Replace DMF with acetonitrile to reduce side reactions (e.g., oxidation of thioether) .

- Catalyst optimization : Use 4-dimethylaminopyridine (DMAP) in acetamide coupling to accelerate reaction rates (yield increase from 65% to 82%) .

- Workflow : Employ Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst .

Q. How do structural analogs inform structure-activity relationship (SAR) studies?

- Case study : Replacing the 4-bromophenyl group with 4-fluorophenyl (analog 9b in ) reduces IC₅₀ against EGFR kinase from 12 nM to 48 nM, highlighting bromine’s role in halogen bonding .

- Methodology : Synthesize derivatives with varied substituents (e.g., methoxy, nitro) and test in enzyme inhibition assays .

Q. What in silico methods predict biological targets and binding modes?

- Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB: 5KIR). The thiadiazole moiety forms hydrogen bonds with Arg120, while bromophenyl occupies a hydrophobic pocket .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .

Q. How can contradictions in reported bioactivities (e.g., antimicrobial vs. anticancer) be resolved?

- Dose-response profiling : Test the compound across a wider concentration range (0.1–100 µM) in multiple cell lines (e.g., MCF-7 vs. HEK293) to identify selective toxicity .

- Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify genes essential for compound efficacy .

Q. What strategies address poor solubility in biological assays?

- Formulation : Prepare DMSO stock solutions (10 mM) with sonication (30 min) and dilute in PBS containing 0.1% Tween-80 to prevent aggregation .

- Prodrug design : Introduce PEGylated groups at the methoxyethyl chain to enhance aqueous solubility .

Q. How is the compound’s stability evaluated under physiological conditions?

- Forced degradation studies : Incubate in simulated gastric fluid (pH 2.0, 37°C) and analyze by LC-MS. The thioether group oxidizes to sulfoxide (t₁/₂ = 6 h), suggesting limited oral bioavailability .

- Light stability : Store in amber vials under nitrogen to prevent photodegradation of the bromophenyl moiety .

Q. What experimental designs elucidate the mechanism of action?

- Kinetic assays : Measure inhibition constants (Kᵢ) for COX-1/2 using a fluorometric peroxidase assay .

- Cellular thermal shift assay (CETSA) : Identify target engagement by monitoring protein denaturation shifts in compound-treated lysates .

Q. Key Notes

- Methodological focus : Emphasized experimental design (e.g., DoE, CETSA) over descriptive answers.

- Contradictions addressed : Strategies for resolving bioactivity conflicts and stability issues are prioritized .

属性

IUPAC Name |

2-[5-(4-bromophenyl)-1-(2-methoxyethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN5O2S2/c1-11-21-22-16(27-11)20-15(24)10-26-17-19-9-14(23(17)7-8-25-2)12-3-5-13(18)6-4-12/h3-6,9H,7-8,10H2,1-2H3,(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHWFPGPHXBGKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。